molecular formula C19H15F2N5O B5005011 1-(2,6-difluorobenzyl)-N-(1H-indol-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(2,6-difluorobenzyl)-N-(1H-indol-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5005011
M. Wt: 367.4 g/mol
InChI Key: GDMZVIQRCLVYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzyl)-N-(1H-indol-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFB-ITA and has been extensively studied for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of DFB-ITA involves the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. DFB-ITA has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
DFB-ITA has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases. DFB-ITA has also been found to increase the levels of acetylated histones, which are associated with increased gene expression. In addition, this compound has been found to increase the levels of cyclic nucleotides, which are important signaling molecules in the body.

Advantages and Limitations for Lab Experiments

DFB-ITA has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its unique properties and mechanisms of action. DFB-ITA is also highly selective, making it a useful tool for studying specific enzymes and receptors.
However, there are also some limitations to using DFB-ITA in lab experiments. This compound can be toxic at high concentrations, and it may not be suitable for use in certain assays. In addition, the synthesis of DFB-ITA requires expertise and precision, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on DFB-ITA. One area of research is the development of new drugs based on the structure of DFB-ITA. Researchers are also exploring the use of DFB-ITA in combination with other drugs to enhance its therapeutic effects.
Another area of research is the study of the mechanisms of action of DFB-ITA. Researchers are investigating the specific enzymes and receptors that are targeted by this compound and how it affects their activity.
Finally, researchers are exploring the use of DFB-ITA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for these disorders.
Conclusion:
DFB-ITA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanisms of action, biochemical and physiological effects, and potential applications in cancer research, drug discovery, and neuroscience. While there are some limitations to using DFB-ITA in lab experiments, its unique properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of DFB-ITA involves a series of chemical reactions that require expertise and precision. The most commonly used method for synthesizing this compound involves the reaction of 2,6-difluorobenzyl chloride with N-(1H-indol-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using column chromatography.

Scientific Research Applications

DFB-ITA has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, DFB-ITA has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
In drug discovery, DFB-ITA has been found to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-N-(1H-indol-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O/c20-15-4-2-5-16(21)14(15)10-26-11-18(24-25-26)19(27)23-9-12-3-1-6-17-13(12)7-8-22-17/h1-8,11,22H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZVIQRCLVYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNC(=O)C3=CN(N=N3)CC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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